molecular formula C18H21O8P B040576 Fosbretabulin CAS No. 222030-63-9

Fosbretabulin

Cat. No. B040576
M. Wt: 396.3 g/mol
InChI Key: WDOGQTQEKVLZIJ-WAYWQWQTSA-N
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Description

Fosbretabulin, also known as combretastatin A-4 phosphate or CA4P, is a microtubule destabilizing experimental drug . It is a type of vascular-targeting agent, designed to damage the vasculature (blood vessels) of cancer tumors causing central necrosis . It is a derivative of combretastatin .


Synthesis Analysis

The synthesis of Fosbretabulin involves the creation of novel analogues as potent tubulin inhibitors . The synthesized analogues contain a ring A structure identical to that of Combretastatin A-4 .


Molecular Structure Analysis

Fosbretabulin has a molecular formula of C18H21O8P . It belongs to the class of organic compounds known as stilbenes, which are organic compounds containing a 1,2-diphenylethylene moiety . Stilbenes are derived from the common phenylpropene skeleton building block .


Chemical Reactions Analysis

Fosbretabulin is a prodrug that is converted to its active metabolite, combretastatin A-4, inside the endothelial cells that line blood vessels . It binds to tubulin dimers and prevents microtubule formation .


Physical And Chemical Properties Analysis

Fosbretabulin has a molecular weight of 440.29 . Its CAS Number is 168555-66-6 .

Safety And Hazards

Fosbretabulin is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It can cause moderate to severe irritation to the skin and eyes .

Future Directions

Fosbretabulin has been investigated for the treatment of Anaplastic Thyroid Cancer . It has been used in several clinical trials, such as for solid tumors and non-small cell lung cancer . Future research is eagerly awaited since, to date, even the molecules with the best radiological results have not been able to provide durable disease control .

properties

IUPAC Name

[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21O8P/c1-22-14-8-7-12(9-15(14)26-27(19,20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3/h5-11H,1-4H3,(H2,19,20,21)/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOGQTQEKVLZIJ-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401028843
Record name Fosbretabulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fosbretabulin

CAS RN

222030-63-9
Record name Combretastatin A4 phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=222030-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fosbretabulin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222030639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fosbretabulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12577
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fosbretabulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FOSBRETABULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5590ES2QZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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